PF-04447943

Overview

Description

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer’s disease and sickle cell disease .

Mechanism of Action

Target of Action

PF-04447943 is a potent inhibitor of human recombinant Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that has the highest affinity towards cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes .

Mode of Action

This compound selectively inhibits PDE9A, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The inhibition of PDE9A by this compound affects several biochemical pathways. For instance, in a model of ulcerative colitis, this compound was found to suppress oxidative stress, inflammation, and inflammasome activation. It also upregulated nuclear factor erythroid 2-related factor 2 (Nrf-2) and its downstream proteins via extracellular signal-regulated kinase (ERK) phosphorylation . Furthermore, it was observed to reverse the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by the disease model, possibly by regulating dendritic cells and Treg developmental process .

Result of Action

The action of this compound leads to various molecular and cellular effects. In the context of ulcerative colitis, this compound treatment led to a reduction in inflammation and oxidative stress. It also led to an increase in the anti-inflammatory cytokine, IL-10 . In addition, it was found to reduce the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates .

Biochemical Analysis

Biochemical Properties

PF-04447943 has a high affinity for cGMP, a cyclic nucleotide that acts as a second messenger in various biological processes . It selectively inhibits PDE9A, an enzyme that degrades cGMP, thereby increasing the levels of cGMP . This interaction with PDE9A is crucial for the biochemical activity of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound was found to suppress inflammation and oxidative stress . It also regulated T-cell polarization, reversing the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by DSS treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PDE9A and inhibiting its activity . This leads to an increase in cGMP levels, which can then exert various effects at the molecular level. For example, in the DSS-induced colitis model, this compound was found to suppress NF-κB, STAT3, and inflammasome activation, and activate the Nrf2 pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In the DSS-induced colitis model, this compound was found to attenuate the oxidative stress and inflammation in a dose-dependent manner

Dosage Effects in Animal Models

The effects of this compound have been studied at different dosages in animal models. In the DSS-induced colitis model, this compound was found to attenuate the effects of DSS in a dose-dependent manner

Metabolic Pathways

As a PDE9A inhibitor, it is likely to be involved in the cGMP signaling pathway

Chemical Reactions Analysis

PF-04447943 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-04447943 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of phosphodiesterase 9A in various biochemical pathways.

Biology: Investigated for its effects on cellular signaling and gene expression.

Medicine: Explored as a potential therapeutic agent for cognitive disorders, sickle cell disease, and inflammatory bowel disease.

Industry: Utilized in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

PF-04447943 is unique in its high selectivity and potency as a phosphodiesterase 9A inhibitor. Similar compounds include:

BI-409306: Another phosphodiesterase 9A inhibitor with similar therapeutic potential.

3r: A potent phosphodiesterase 9A inhibitor with an IC50 of 0.6 nanomolar, showing promise as a hypoglycemic agent

This compound stands out due to its extensive research and clinical trials, particularly in cognitive disorders and sickle cell disease .

Properties

IUPAC Name |

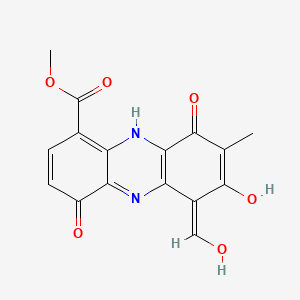

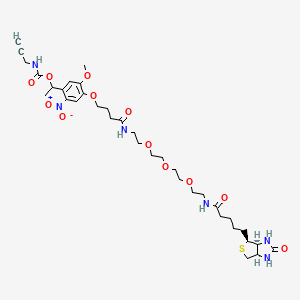

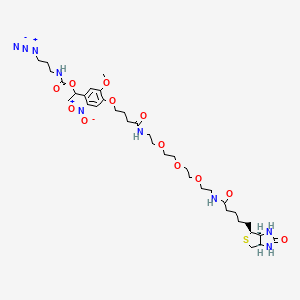

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXUVYOOUMLUTQ-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025596 | |

| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082744-20-4 | |

| Record name | PF-04447943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04447943 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04447943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)

![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)